molecular formula C22H17NO5 B10887205 2-(4-Nitrophenyl)-2-oxoethyl 2,2-diphenylacetate

2-(4-Nitrophenyl)-2-oxoethyl 2,2-diphenylacetate

Cat. No.: B10887205
M. Wt: 375.4 g/mol
InChI Key: JGLMGFOOIBEIJD-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2,2-diphenylacetate: is a chemical compound with the following structure:

C20H15NO4\text{C}_{20}\text{H}_{15}\text{NO}_4 C20​H15​NO4​

It consists of a 2,2-diphenylacetic acid esterified with a 4-nitrophenyl group. The compound exhibits interesting reactivity due to its functional groups and aromatic rings.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction between 2,2-diphenylacetic acid and 4-nitrobenzoyl chloride. The reaction proceeds via an esterification process, resulting in the formation of 2-(4-Nitrophenyl)-2-oxoethyl 2,2-diphenylacetate.

Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. Detailed reaction conditions can be found in the literature .

Industrial Production:

Chemical Reactions Analysis

Reactivity:

Common Reagents:

    4-Nitrobenzoyl Chloride: Used for esterification.

    Sodium Nitrite: Involved in dehydrochlorination reactions.

Major Products:

    2,2-di(4-Nitrophenyl)ethenone: An intermediate formed during the dehydrochlorination process.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of other polyfunctional compounds.

    Biology and Medicine: Its reactivity and aromatic character make it interesting for potential drug development.

    Industry: Applications in polymer materials, dyes, and modifiers.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, this compound’s unique combination of functional groups and aromatic rings sets it apart. Researchers often compare it to related structures in their studies.

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2,2-diphenylacetate

InChI

InChI=1S/C22H17NO5/c24-20(16-11-13-19(14-12-16)23(26)27)15-28-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2

InChI Key

JGLMGFOOIBEIJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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